FERUTININE FERUTININE FERUTININE(cas 41743-44-6) has estrogenic activity and is half agonist of estradiol receptors. Complex esters of phenolcarbon acids,, from plants of the Ferula genus, Umbelliferae. Ferutinine has a comparable type and level of activity with Diethylstilbestrol.The specific estrogen-receptors in the cytoplasmic fraction of the hypothalamic area possesses a high affinity with estradiol and Ferutinine. Their association constant is respectively 3.4 x 108.M-1 and 2.0 x 108.M-1; in the cytosol of the mediobasal hypothalamus, it is 3.8 x 108.M-1 and 1.4 x 108.M-1. It is clearly indicated that Ferutinine may exert its estrogenic effect through the regulatory centres of hypothalamus. Experiments have estabished that cytosolic estrogen-receptors from human decidua interacts with Ferutinine with a low affinity: 1.58 % affinity. This low level is characteristic of a class of estrogen-like products. It has also been established that Ferutinine increases the secretion rate of luteinizing hormone in male rats, parallel to the activation of the gonadotropin synthesis in the adenohypophysis. Ferutinine does not seem to have carcinogenic nor teratogenic properties. Administering of Ferutinine during 6 months at 0.1, 1 and 10 mg/kg does not provoke marked modifications in the internal organs nor in the peripheric blood. In the first days of pregnancy, administration of Ferutinine at 10 to 100 mg/kg to rats leads to embryotoxic effects.
Brand Name: Vulcanchem
CAS No.: 41743-44-6
VCID: VC0000081
InChI: InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1
SMILES: CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Molecular Formula: C22H30O4
Molecular Weight: 358.5 g/mol

FERUTININE

CAS No.: 41743-44-6

ADC Toxins

VCID: VC0000081

Molecular Formula: C22H30O4

Molecular Weight: 358.5 g/mol

Purity: Ferutinine: 85 % - Tenuferudine: 15% (TLC)

FERUTININE - 41743-44-6

CAS No. 41743-44-6
Product Name FERUTININE
Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
IUPAC Name [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate
Standard InChI InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1
Standard InChIKey CYSHNJQMYORNJI-YUVXSKOASA-N
Isomeric SMILES CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
SMILES CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Canonical SMILES CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Appearance White powder
Description FERUTININE(cas 41743-44-6) has estrogenic activity and is half agonist of estradiol receptors. Complex esters of phenolcarbon acids,, from plants of the Ferula genus, Umbelliferae. Ferutinine has a comparable type and level of activity with Diethylstilbestrol.The specific estrogen-receptors in the cytoplasmic fraction of the hypothalamic area possesses a high affinity with estradiol and Ferutinine. Their association constant is respectively 3.4 x 108.M-1 and 2.0 x 108.M-1; in the cytosol of the mediobasal hypothalamus, it is 3.8 x 108.M-1 and 1.4 x 108.M-1. It is clearly indicated that Ferutinine may exert its estrogenic effect through the regulatory centres of hypothalamus. Experiments have estabished that cytosolic estrogen-receptors from human decidua interacts with Ferutinine with a low affinity: 1.58 % affinity. This low level is characteristic of a class of estrogen-like products. It has also been established that Ferutinine increases the secretion rate of luteinizing hormone in male rats, parallel to the activation of the gonadotropin synthesis in the adenohypophysis. Ferutinine does not seem to have carcinogenic nor teratogenic properties. Administering of Ferutinine during 6 months at 0.1, 1 and 10 mg/kg does not provoke marked modifications in the internal organs nor in the peripheric blood. In the first days of pregnancy, administration of Ferutinine at 10 to 100 mg/kg to rats leads to embryotoxic effects.
Purity Ferutinine: 85 % - Tenuferudine: 15% (TLC)
Synonyms [(3S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate
Reference - Saidkhodjaev et al., /Ferutinine structure./ Chem. Nat. Comp. (1973). 1:28-30

- Ahmedhodjaieva et al., /Influence of Ferutinine (Tefestrol) on the secretion of luteinizing hormone by hypophysis./ Journ. Pharmacol. Toxicol. Moscow (1990) (Russian). 4:37-38
PubChem Compound 354654
Last Modified Nov 11 2021
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